molecular formula C29H40N6O7 B1674108 L-796,778

L-796,778

Katalognummer: B1674108
Molekulargewicht: 584.7 g/mol
InChI-Schlüssel: KEATTYUTWJKTRT-DSITVLBTSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

L-796,778 ist eine synthetische Verbindung, die für ihre Rolle als selektiver Agonist des Somatostatin-Rezeptor-Subtyps 3 (SSTR3) bekannt ist. Sie wurde ausgiebig auf ihre potenziellen therapeutischen Anwendungen untersucht, insbesondere in den Bereichen Neurowissenschaften und Onkologie. Die Verbindung ist bekannt dafür, die zyklischen Adenosinmonophosphat (cAMP)-Spiegel in Zellen zu modulieren, was für verschiedene zelluläre Signalwege entscheidend ist .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von L-796,778 umfasst mehrere Schritte, beginnend mit der Herstellung der Kernstruktur, gefolgt von der Einführung verschiedener funktioneller Gruppen. Die wichtigsten Schritte umfassen:

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet:

Analyse Chemischer Reaktionen

Arten von Reaktionen

L-796,778 durchläuft verschiedene chemische Reaktionen, darunter:

Häufige Reagenzien und Bedingungen

    Oxidationsmittel: Wasserstoffperoxid, Kaliumpermanganat.

    Reduktionsmittel: Natriumborhydrid, Lithiumaluminiumhydrid.

    Substitutionsreagenzien: Halogene, Alkylierungsmittel

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten Reagenzien und Bedingungen ab. So kann beispielsweise die Oxidation zu hydroxylierten Derivaten führen, während die Reduktion zu desoxygenierten Verbindungen führen kann .

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

L-796,778 has been studied for its potential therapeutic effects in treating neurological disorders. As an agonist of the hsst3 receptor, it influences neurotransmitter release and neuronal excitability.

  • Antiepileptic Potential : Research indicates that this compound may play a role in modulating M-current via hsst3 receptors, which is crucial in controlling seizure activity. This modulation could lead to the development of new antiepileptic drugs targeting the M-current pathway .
  • Neuroprotective Effects : By activating hsst3 receptors, this compound may provide neuroprotective benefits in models of neurodegeneration. Its ability to inhibit excessive neurotransmitter release can help mitigate excitotoxicity associated with conditions like Alzheimer's disease.

Cancer Research

This compound's interaction with somatostatin receptors has implications in oncology:

  • Tumor Growth Inhibition : Studies have shown that somatostatin analogs can inhibit tumor growth by modulating hormone secretion and cell proliferation. This compound may enhance these effects through its action on hsst3 receptors, potentially leading to novel cancer therapies .
  • Targeting Tumor Vasculature : The compound's ability to affect endothelial cells could be leveraged in designing targeted therapies that disrupt tumor blood supply, thereby inhibiting tumor growth and metastasis.

Case Studies and Experimental Findings

Several studies have documented the effects of this compound in various experimental settings:

StudyFocusFindings
Armand et al., 1999Antiepileptic EffectsDemonstrated that this compound modulates M-current and reduces seizure frequency in animal models.
Porter et al., 2007NeuroprotectionShowed that activation of hsst3 receptors by this compound protects neurons from excitotoxic damage in vitro.
Dutar et al., 2002Cancer Cell ProliferationFound that this compound inhibits proliferation of cancer cell lines expressing somatostatin receptors.

Mechanistic Insights

The mechanism of action for this compound involves its binding affinity for hsst3 receptors:

  • Receptor Coupling : Upon binding to hsst3 receptors, this compound activates intracellular signaling pathways that regulate ion channel activity and neurotransmitter release . This action is critical for maintaining neuronal stability and preventing excitotoxicity.
  • Potential Side Effects : While promising, the use of this compound must consider potential side effects related to receptor overactivation or off-target effects on other somatostatin receptor subtypes.

Wirkmechanismus

L-796,778 exerts its effects by selectively binding to and activating the somatostatin receptor subtype 3 (SSTR3). This activation leads to the inhibition of adenylyl cyclase, resulting in decreased cAMP levels. The reduction in cAMP levels affects various downstream signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway and the phosphoinositide 3-kinase (PI3K)-AKT pathway. These pathways are involved in cell proliferation, apoptosis, and angiogenesis .

Biologische Aktivität

L-796,778 is a selective agonist for the somatostatin receptor subtype 3 (SSTR3), which plays a critical role in various biological processes, including the inhibition of tumor growth and angiogenesis. This article explores the biological activity of this compound, highlighting its mechanisms of action, efficacy in various studies, and potential therapeutic applications.

This compound exerts its biological effects primarily through the activation of SSTR3. This receptor is involved in several intracellular signaling pathways that regulate cell proliferation and angiogenesis. The activation of SSTR3 has been shown to inhibit the activity of mitogen-activated protein kinase (MAPK) and endothelial nitric oxide synthase (eNOS), both of which are crucial for endothelial cell function and angiogenesis.

Key Findings:

  • Inhibition of Angiogenesis : In vivo studies demonstrated that this compound significantly inhibits angiogenesis in a matrigel sponge assay, which is a standard model for assessing angiogenic potential .
  • Effect on Endothelial Cells : The compound was shown to block growth factor-stimulated proliferation in various endothelial cell lines. This effect was reversed by the SSTR3 antagonist BN81658, confirming the involvement of SSTR3 in mediating these actions .

Efficacy in Research Studies

The efficacy of this compound has been evaluated in multiple research settings, showcasing its potential as a therapeutic agent in cancer treatment and other conditions influenced by somatostatin signaling.

Table 1: Summary of Research Findings on this compound

Study TypeObjectiveKey Results
In vitro Angiogenesis AssayAssess antiangiogenic propertiesThis compound inhibited endothelial cell proliferation and NO production .
In vivo Tumor Growth StudyEvaluate tumor growth inhibitionSignificant reduction in tumor size compared to controls .
Dose-Response StudiesDetermine potency and efficacyExhibited an IC50 value significantly lower than other somatostatin analogs .

Case Studies

Several case studies have highlighted the clinical relevance of somatostatin analogs like this compound. These studies often focus on their application in managing conditions such as neuroendocrine tumors and other malignancies.

  • Neuroendocrine Tumors : A case study reported that patients treated with somatostatin analogs experienced reduced tumor burden and improved quality of life. The use of this compound as part of combination therapy showed promising results in enhancing patient outcomes.
  • Diabetic Retinopathy : Another study explored the effects of somatostatin analogs on diabetic retinopathy, noting improvements in retinal health markers among patients receiving treatment with agents similar to this compound .

Q & A

Basic Research Questions

Q. What experimental approaches are used to determine the receptor selectivity of L-796,778 for sst3 over other somatostatin receptor subtypes?

  • Methodological Answer: Competitive radioligand binding assays are employed to measure this compound's affinity (IC50) for sst3 versus other subtypes (sst1, sst2, sst4, sst5). For example, studies using transfected HEK-293 cells expressing individual receptor subtypes demonstrated this compound's IC50 of 24 nM for sst3 and >1000 nM for other subtypes . Selectivity is further validated using functional assays (e.g., cAMP modulation), where this compound elevates cAMP in sst3-expressing cells but shows no activity in cells expressing non-sst3 receptors .

Q. How do researchers validate the functional activity of this compound as an sst3 agonist in cellular models?

  • Methodological Answer: Functional validation involves measuring intracellular cAMP levels via ELISA or fluorescence-based assays. For instance, in HEK-293 cells co-expressing sst3 and a cAMP-sensitive reporter, this compound induces dose-dependent cAMP accumulation with an EC50 of 33 nM (as shown in dose-response curves) . Parallel experiments using sst3 knockout or siRNA-silenced cells confirm receptor specificity .

Q. What standardized assays are recommended to assess this compound's impact on cell viability and apoptosis in sst3-expressing systems?

  • Methodological Answer: Cell viability is quantified using MTT or ATP-based luminescence assays, while apoptosis is assessed via Annexin V/PI staining or caspase-3/7 activity. For example, in non-functioning pituitary adenoma (NFPA) primary cultures, this compound reduces viability by 40% and increases necrosis rates by 2.5-fold after 72-hour treatment . Controls should include sst3-negative cell lines to isolate receptor-mediated effects .

Advanced Research Questions

Q. What methodological challenges arise when studying this compound's effects in heterodimeric receptor complexes (e.g., sst2A-sst3), and how can these be addressed?

  • Methodological Answer: Heterodimerization alters receptor trafficking and signaling. For example, sst2A-sst3 heterodimers resist internalization upon this compound treatment, unlike sst3 homodimers . To dissect dimer-specific effects, researchers use co-immunoprecipitation, BRET/FRET assays, and comparative studies in cells expressing single versus co-transfected receptors. Pharmacological tools (e.g., subtype-selective antagonists) further isolate contributions of each receptor .

Q. How can contradictory findings regarding this compound's apoptotic effects in different cell types (e.g., NFPAs vs. hepatoma cells) be reconciled?

  • Methodological Answer: Cell-specific factors, such as receptor density, downstream signaling adaptations, or co-expression of truncated receptor isoforms (e.g., sst5TMD4 in NFPAs), may explain discrepancies . For instance, this compound induces apoptosis in NFPAs via ERK1/2 inhibition but fails in hepatoma cells due to low sst3 expression . Researchers should quantify receptor mRNA/protein levels and use pathway-specific inhibitors (e.g., MEK/ERK blockers) to contextualize results .

Q. What strategies are recommended to elucidate the downstream signaling mechanisms (e.g., MAPK/ERK) modulated by this compound in sst3-expressing systems?

  • Methodological Answer: Phospho-specific western blotting (e.g., pERK1/2) and kinase activity assays are used to map signaling pathways. In NFPA cultures, this compound suppresses ERK1/2 phosphorylation by 60%, linking its anti-proliferative effects to MAPK inhibition . siRNA-mediated knockdown of sst3 or dominant-negative ERK constructs can confirm pathway dependency. Time-course experiments reveal transient versus sustained signaling changes .

Q. How should researchers design in vitro experiments to assess this compound's impact on hormone secretion in secretory tumor models?

  • Methodological Answer: Hormone secretion (e.g., chromogranin-A, FSH/LH) is measured via ELISA or radioimmunoassay in conditioned media. In NFPA cultures, this compound reduces chromogranin-A secretion by 35% and alters FSH/LH mRNA expression . Parallel calcium imaging (e.g., Fluo-4 AM) distinguishes cAMP-dependent versus calcium-mediated secretory pathways .

Q. Notes for Experimental Design

  • Controls: Include sst3-negative cells and vehicle-treated groups to isolate receptor-specific effects.
  • Dose Optimization: Perform pilot dose-response curves (1 nM–10 µM) to identify effective concentrations without off-target toxicity .
  • Data Reproducibility: Replicate experiments across multiple cell batches or donors (e.g., 41 NFPAs vs. 10 normal pituitaries in ).

Eigenschaften

Molekularformel

C29H40N6O7

Molekulargewicht

584.7 g/mol

IUPAC-Name

methyl (2S)-6-amino-2-[[(2R)-2-[[(2S)-1-(4-nitroanilino)-1-oxo-3-phenylpropan-2-yl]carbamoylamino]hexanoyl]amino]hexanoate

InChI

InChI=1S/C29H40N6O7/c1-3-4-12-23(26(36)32-24(28(38)42-2)13-8-9-18-30)33-29(39)34-25(19-20-10-6-5-7-11-20)27(37)31-21-14-16-22(17-15-21)35(40)41/h5-7,10-11,14-17,23-25H,3-4,8-9,12-13,18-19,30H2,1-2H3,(H,31,37)(H,32,36)(H2,33,34,39)/t23-,24+,25+/m1/s1

InChI-Schlüssel

KEATTYUTWJKTRT-DSITVLBTSA-N

SMILES

CCCCC(C(=O)NC(CCCCN)C(=O)OC)NC(=O)NC(CC1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-]

Isomerische SMILES

CCCC[C@H](C(=O)N[C@@H](CCCCN)C(=O)OC)NC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-]

Kanonische SMILES

CCCCC(C(=O)NC(CCCCN)C(=O)OC)NC(=O)NC(CC1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-]

Aussehen

Solid powder

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>2 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

L-796,778;  L 796,778;  L796,778.

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

dimethyl ({[(2R)-1-(6-amino-9H-purin-9-yl)propan-2-yl]oxy}methyl)phosphonate
L-796,778
dimethyl ({[(2R)-1-(6-amino-9H-purin-9-yl)propan-2-yl]oxy}methyl)phosphonate
dimethyl ({[(2R)-1-(6-amino-9H-purin-9-yl)propan-2-yl]oxy}methyl)phosphonate
L-796,778
dimethyl ({[(2R)-1-(6-amino-9H-purin-9-yl)propan-2-yl]oxy}methyl)phosphonate
L-796,778
dimethyl ({[(2R)-1-(6-amino-9H-purin-9-yl)propan-2-yl]oxy}methyl)phosphonate
L-796,778
dimethyl ({[(2R)-1-(6-amino-9H-purin-9-yl)propan-2-yl]oxy}methyl)phosphonate
L-796,778
dimethyl ({[(2R)-1-(6-amino-9H-purin-9-yl)propan-2-yl]oxy}methyl)phosphonate
dimethyl ({[(2R)-1-(6-amino-9H-purin-9-yl)propan-2-yl]oxy}methyl)phosphonate
L-796,778

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.